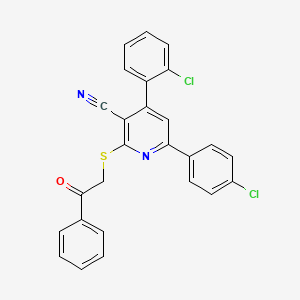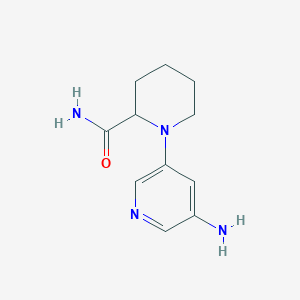
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate: is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a methylamine group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole, which serves as the core structure.
N-Methylation: The indole nitrogen is methylated using methyl iodide or a similar methylating agent under basic conditions.
Amination: The resulting N-methylindole is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups or reduce the indole ring.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The fluorine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
5-Fluoroindole: A precursor in the synthesis of the target compound.
N-Methylindole: Another related compound with similar structural features.
Indole Derivatives: Various indole derivatives with different substituents on the indole ring.
Uniqueness: 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate is unique due to the presence of both the fluorine atom and the N-methyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H24F2N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C10H11FN2.H2O4S/c2*1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2*2-5,12-13H,6H2,1H3;(H2,1,2,3,4) |
InChI Key |
GUCBYYNGOYIWKY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)F.CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


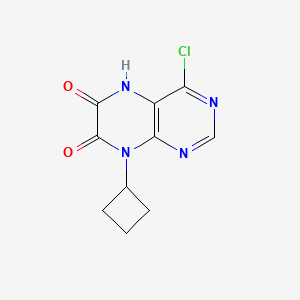
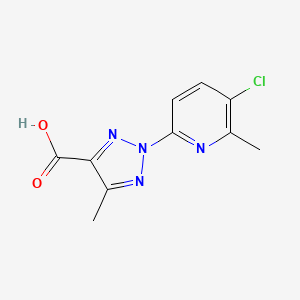
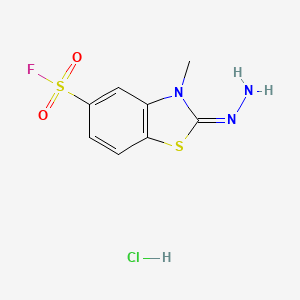

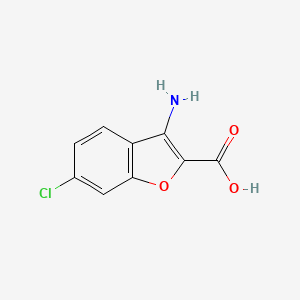
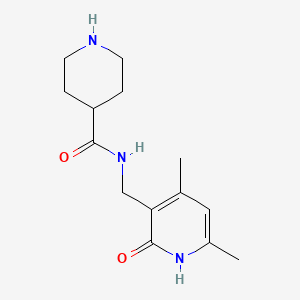
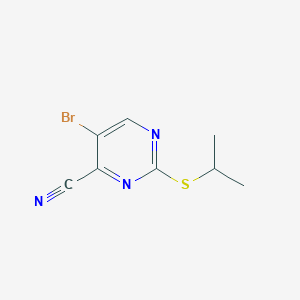

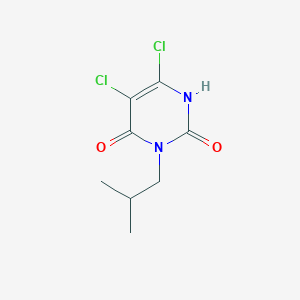
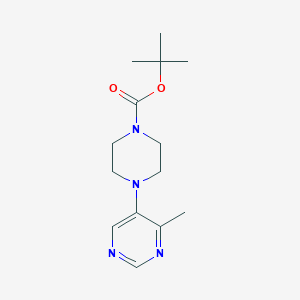
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
